2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
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Overview
Description
Synthesis Analysis
I found a paper titled “ChemInform Abstract: Synthesis and Pharmacological Evaluation of 5,6-Dihydrobenzo(f) cinnolin-2(3H)ones Analogues of Antihypertensive and Antiaggregating Benzo(h)cinnolinones” which might provide insights into the synthesis of similar compounds . Another paper titled “Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]…” discusses the structure-based synthesis and biological evaluation of 5,6-dihydrobenzo[h]quinazoline derivatives .Molecular Structure Analysis
The molecular structure of related compounds “5,6-Dihydrobenzo[h]cinnolin-3-amine” and “2-Benzyl-5-isoindolinamine” were found . These compounds might share similar structural features with “2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one”.Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds “5,6-Dihydrobenzo[h]cinnolin-3-amine” and “2-Benzyl-5-isoindolinamine” were found . These properties might be similar to those of “this compound”.Scientific Research Applications
Photochemical Formation and Reactions
Research has shown that 5,6-dihydrobenzo[c]cinnoline, a compound related to 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one, acts as an intermediate in photochemical processes. For instance, it is involved in the formation of carbazole through a photo-induced reaction. This transformation requires the protonation of the reactant, suggesting a specific reaction mechanism triggered by light exposure. The process begins with hydrogen atom abstraction, followed by the elimination of an amino radical, which is significant for understanding the photochemical behavior of such compounds (Inoue, Hiroshima, & Miyazaki, 1979).
Synthesis of Benzocinnoline Derivatives
The synthesis of benzocinnoline derivatives, including the benzo[c]cinnoline structure, is a subject of considerable interest due to their potential applications in various fields. Studies have described methodologies for synthesizing polyfunctionalized benzofuran-4(5H)-ones and cinnoline-4-carboxamides, showcasing an efficient domino strategy that underlines the versatility of such compounds in organic synthesis. This approach allows for the eco-friendly production of complex molecules, hinting at their relevance in pharmaceuticals and material science (Ma, Tu, Ning, Jiang, & Tu, 2014).
Electrochemical Studies
The electrochemical behavior of benzo[c]cinnoline derivatives has been studied to understand their redox properties. Such research is crucial for applications in electrochemical sensors and devices. The faradaic impedance of the benzo[c]cinnoline-dihydrobenzo[c]cinnoline redox system was explored, providing insights into the kinetics of surface electrochemical reactions. This work lays the groundwork for the development of electrochemical sensors and devices based on benzo[c]cinnoline derivatives (Lelièvre, Plichon, & Laviron, 1980).
High-Temperature PEMFC Application
In the field of energy, polybenzimidazoles containing the heterocyclic benzo[c]cinnoline structure have been synthesized for use in high-temperature proton exchange membrane fuel cells (PEMFCs). These compounds, prepared via a sol-gel process and acid doping level adjustment, exhibit enhanced mechanical properties and proton conductivity, demonstrating their potential for advancing fuel cell technologies (Chen, Hsiao, Liu, Chen, & Chen, 2019).
Future Directions
Properties
IUPAC Name |
2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-18-12-16-11-10-15-8-4-5-9-17(15)19(16)20-21(18)13-14-6-2-1-3-7-14/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENLREMUAMZAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331731 |
Source
|
Record name | 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31384-38-0 |
Source
|
Record name | 2-benzyl-5,6-dihydrobenzo[h]cinnolin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001331731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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